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Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)pyridine

Cat. No.: B1587796 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary
This guide provides a detailed examination of the molecular structure of 3-(Piperidin-1-
ylsulfonyl)pyridine, a heterocyclic compound incorporating a pyridine ring, a piperidine ring,

and a sulfonamide linker. While not extensively studied itself, its constituent moieties are

prevalent in a vast array of pharmacologically active agents, making its structural

characterization crucial for foundational drug discovery and medicinal chemistry. This

document synthesizes predictive data with established analytical principles to offer a

comprehensive overview of its two-dimensional and three-dimensional features, conformational

possibilities, and the experimental workflows required for its definitive elucidation. We explore

its predicted spectroscopic signatures and outline the gold-standard methodology—single-

crystal X-ray diffraction—that would be required for empirical validation of its solid-state

structure.

Introduction: A Scaffold of Pharmacological
Significance
3-(Piperidin-1-ylsulfonyl)pyridine (CAS No. 26103-49-1) is a sulfonamide derivative that

bridges two fundamental heterocyclic systems: pyridine and piperidine. The inherent properties

of these rings are central to their frequent use in drug design.
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The Pyridine Ring: As an isostere of a benzene ring, pyridine introduces a hydrogen bond

acceptor at the nitrogen atom, modulating solubility, metabolic stability, and the capacity for

specific molecular interactions with biological targets.[1] Its aromaticity provides a rigid

scaffold for orienting substituents.

The Piperidine Ring: This saturated heterocycle provides a flexible, three-dimensional

character that can improve pharmacokinetic properties and allow for better occupancy of

protein binding pockets.[2][3] Its non-planar, typically chair-like conformation is a key

structural feature.

The Sulfonamide Linker: The sulfonamide group is a cornerstone of medicinal chemistry,

found in antibacterial, diuretic, and anticonvulsant drugs. It acts as a stable, tetrahedral linker

that can also participate in hydrogen bonding.

Understanding the precise molecular architecture of 3-(Piperidin-1-ylsulfonyl)pyridine—how

these three components are spatially arranged and interact—is a prerequisite for its rational

application as a building block or lead compound in drug development programs.

Chemical Identity and Physicochemical Properties
The fundamental identity and key physical properties of 3-(Piperidin-1-ylsulfonyl)pyridine are

summarized below. These data are foundational for its handling, characterization, and

application in a laboratory setting.

Table 1: Chemical Identifiers

Identifier Value Source(s)

CAS Number 26103-49-1 [4][5][6][7]

Molecular Formula C₁₀H₁₄N₂O₂S [4][5][6]

Molecular Weight 226.30 g/mol [4][5]

SMILES
C1CCN(CC1)S(=O)

(=O)C2=CN=CC=C2
[5][8]

InChIKey
YVNUZIJEPPTRCL-

UHFFFAOYSA-N
[5]
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Table 2: Physicochemical Data

Property Value Notes Source(s)

Physical State Solid --- ---

Melting Point 88-89 °C Experimental [4][6][7]

Boiling Point 381.3 ± 34.0 °C Predicted [4][6][7]

Density 1.271 ± 0.06 g/cm³ Predicted [4][6][7]

Elucidation of the 2D Molecular Structure
The two-dimensional structure, or topology, of 3-(Piperidin-1-ylsulfonyl)pyridine defines the

connectivity of its atoms. This is routinely confirmed using a suite of spectroscopic techniques.

While specific experimental spectra for this exact compound are not widely published, its

structure allows for robust prediction of its spectroscopic signatures.

Caption: 2D molecular graph of 3-(Piperidin-1-ylsulfonyl)pyridine.

Predicted Spectroscopic Signatures
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the piperidine and pyridine protons.

Pyridine Ring: Four aromatic protons would appear in the downfield region (δ 7.5-9.0

ppm). The proton at C2 (adjacent to the sulfonyl group and nitrogen) would be the most

deshielded. The protons at C4, C5, and C6 would show characteristic doublet and triplet

splitting patterns.

Piperidine Ring: The protons on the piperidine ring would appear more upfield. The four

protons alpha to the nitrogen (on C2' and C6') would be deshielded by the sulfonyl group

and appear around δ 3.0-3.5 ppm as a multiplet. The remaining six protons (on C3', C4',

C5') would appear further upfield, likely as complex multiplets around δ 1.5-1.8 ppm.

¹³C NMR Spectroscopy: The carbon spectrum should display 8 unique signals, as two pairs

of carbons in the piperidine ring are chemically equivalent due to symmetry.
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Pyridine Ring: Five signals in the aromatic region (δ 120-155 ppm). The carbon attached

to the sulfonyl group (C3) would be significantly affected.

Piperidine Ring: Three signals in the aliphatic region. The carbons alpha to the nitrogen

(C2', C6') would be around δ 45-55 ppm, while the others (C3', C5' and C4') would be

further upfield (δ 20-30 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

Sulfonyl Group (SO₂): Two very strong and characteristic absorption bands are expected

for the asymmetric and symmetric S=O stretching, typically found near 1350-1320 cm⁻¹

and 1160-1140 cm⁻¹, respectively.

Pyridine Ring: Aromatic C=C and C=N stretching vibrations would appear in the 1600-

1450 cm⁻¹ region.[9][10][11]

Piperidine Ring: Aliphatic C-H stretching vibrations would be observed just below 3000

cm⁻¹ (typically 2950-2850 cm⁻¹).[12]

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular

formula. The expected exact mass for the molecular ion [M]⁺ is 226.07800 Da.[5] Common

fragmentation pathways would likely involve the cleavage of the S-N bond or the C-S bond,

leading to fragments corresponding to the piperidine ring and the pyridinesulfonyl moiety.

Conformational Analysis and 3D Molecular
Structure
While 2D spectroscopy defines connectivity, the molecule's function is dictated by its three-

dimensional shape and flexibility.

Piperidine Conformation: To minimize torsional and steric strain, the piperidine ring will adopt

a stable chair conformation.

Sulfonamide Geometry: The geometry around the sulfur atom is approximately tetrahedral,

with the two oxygen atoms, the nitrogen atom, and the pyridine carbon atom at the vertices.
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Rotational Flexibility: The primary sources of conformational flexibility are the rotation around

the C(pyridine)-S bond and the S-N bond. The preferred orientation will be a balance

between minimizing steric hindrance between the two rings and optimizing electronic

interactions. Computational modeling (e.g., Density Functional Theory) would be the ideal

method to predict the lowest energy conformer in the gas phase.

The Definitive Method: Single-Crystal X-ray Diffraction
To empirically determine the precise 3D structure, including all bond lengths, bond angles,

torsion angles, and intermolecular packing in the solid state, single-crystal X-ray diffraction is

the unequivocal gold standard. Although a public crystal structure for this specific molecule was

not identified during our literature review, the protocol for its determination is well-established.

Protocol: Ab Initio Structure Determination via Single-Crystal X-ray Diffraction

This protocol outlines the necessary steps, assuming a suitable single crystal can be obtained.

Step 1: Crystallization.

Rationale: Growing a high-quality, single crystal free of defects is the most critical and

often most challenging step.

Method: Dissolve the purified compound (purity >98% confirmed by NMR and LC-MS) in a

minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Employ

slow evaporation, vapor diffusion, or solvent layering techniques at a constant temperature

to promote slow crystal growth.

Step 2: Crystal Selection and Mounting.

Rationale: Select a crystal with sharp edges and uniform morphology under a polarized

light microscope.

Method: Carefully pick up a suitable crystal (typically 0.1-0.3 mm in size) with a cryo-loop

and mount it on the goniometer head of the diffractometer under a stream of cold nitrogen

gas (typically 100 K) to minimize thermal motion and radiation damage.

Step 3: Data Collection.
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Rationale: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction

pattern as the crystal is rotated.

Method: Using a modern diffractometer (e.g., equipped with a CCD or CMOS detector),

perform an initial unit cell determination. Once the crystal system and cell parameters are

known, execute a full data collection strategy to measure the intensities of thousands of

unique reflections to a high resolution (e.g., d > 0.77 Å).

Step 4: Data Reduction and Structure Solution.

Rationale: Process the raw diffraction images to obtain a list of reflection intensities and

solve the "phase problem" to generate an initial electron density map.

Method: Integrate the raw data, apply corrections for Lorentz and polarization effects, and

perform an absorption correction. Use direct methods or dual-space algorithms (e.g.,

using software like SHELXT or Olex2) to solve the structure.

Step 5: Structure Refinement and Validation.

Rationale: Refine the initial atomic model to best fit the experimental data.

Method: Perform full-matrix least-squares refinement against the measured structure

factors (F²). Locate and model all non-hydrogen atoms anisotropically. Place hydrogen

atoms in calculated positions and refine them using a riding model.

Validation: The final model is validated by checking for low R-factors (R1 < 5%), a

goodness-of-fit (GooF) value close to 1.0, and a flat residual electron density map. The

final structure is deposited in a crystallographic database like the Cambridge

Crystallographic Data Centre (CCDC) for public access.[13]

Caption: Standard workflow for single-crystal X-ray crystallography.

Conclusion and Future Perspectives
The molecular structure of 3-(Piperidin-1-ylsulfonyl)pyridine is defined by a rigid, electron-

deficient pyridine ring linked via a tetrahedral sulfonamide bridge to a conformationally flexible,

chair-like piperidine ring. While its precise 3D geometry in the solid state awaits empirical
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determination through X-ray crystallography, its connectivity and key functional groups can be

confidently predicted using modern spectroscopic techniques.

For drug development professionals, this molecule represents a valuable fragment or scaffold.

Its structural rigidity and flexibility are well-defined, and its functional groups offer clear vectors

for chemical modification. Future work should prioritize obtaining a crystal structure to validate

computational models and provide a definitive basis for structure-based drug design.

Subsequent synthesis of analogues and screening for biological activity, perhaps targeting

kinases or demethylases where similar scaffolds have shown promise, would be a logical next

step in exploring the therapeutic potential of this chemical class.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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